molecular formula C46H61N7O8 B13394056 Cyclosomatostatin Acetate

Cyclosomatostatin Acetate

Cat. No.: B13394056
M. Wt: 840.0 g/mol
InChI Key: IJKZEUWXCAHBPS-CPDGCZNSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclosomatostatin Acetate involves the formation of a cyclic peptide structure. The process typically includes the following steps:

    Peptide Chain Assembly: The linear peptide chain is synthesized using solid-phase peptide synthesis (SPPS) techniques.

    Cyclization: The linear peptide is cyclized to form the desired cyclic structure. This step often involves the use of coupling reagents and protecting groups to ensure selective reactions.

    Purification: The cyclic peptide is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and large-scale purification systems .

Chemical Reactions Analysis

Types of Reactions

Cyclosomatostatin Acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form disulfide bonds, which are crucial for maintaining its cyclic structure.

    Reduction: Reduction reactions can break disulfide bonds, leading to linearization of the peptide.

    Substitution: Substitution reactions can modify specific amino acid residues within the peptide chain.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in aqueous solutions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various amino acid derivatives and coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Major Products Formed

The major products formed from these reactions include modified cyclic peptides with altered biological activities. For example, oxidation can lead to the formation of disulfide-bridged cyclic peptides, while reduction can yield linear peptides.

Scientific Research Applications

Cyclosomatostatin Acetate has a wide range of scientific research applications:

    Chemistry: Used as a tool to study peptide synthesis and cyclization techniques.

    Biology: Employed in research on cell signaling pathways, particularly those involving somatostatin receptors.

    Medicine: Investigated for its potential therapeutic effects in cancer treatment, particularly colorectal cancer, due to its ability to inhibit cell proliferation.

    Industry: Utilized in the development of peptide-based drugs and therapeutic agents

Mechanism of Action

Cyclosomatostatin Acetate exerts its effects by binding to somatostatin receptors, particularly SSTR1. Upon binding, it inhibits the receptor’s signaling pathways, leading to reduced intracellular cyclic AMP levels and decreased calcium ion influx. This inhibition results in the suppression of cell proliferation and other downstream effects .

Comparison with Similar Compounds

Similar Compounds

    Octreotide Acetate: A synthetic somatostatin analog used to treat acromegaly and certain types of tumors.

    Lanreotide: Another somatostatin analog used for similar therapeutic purposes.

    Pasireotide: A multi-receptor targeted somatostatin analog with broader receptor affinity.

Uniqueness

Cyclosomatostatin Acetate is unique due to its specific antagonistic activity against SSTR1, making it particularly effective in inhibiting cell proliferation in colorectal cancer cells. Unlike other somatostatin analogs, it does not activate the receptor but rather blocks its signaling pathways .

Properties

Molecular Formula

C46H61N7O8

Molecular Weight

840.0 g/mol

IUPAC Name

acetic acid;(3S,9R,12S)-6-(4-aminobutyl)-12-benzyl-9-(1H-indol-3-ylmethyl)-3-[(1R)-1-phenylmethoxyethyl]-1,4,7,10,13-pentazacycloicosane-2,5,8,11,14-pentone

InChI

InChI=1S/C44H57N7O6.C2H4O2/c1-30(57-29-32-18-8-5-9-19-32)40-44(56)46-25-15-3-2-10-23-39(52)48-37(26-31-16-6-4-7-17-31)42(54)50-38(27-33-28-47-35-21-12-11-20-34(33)35)43(55)49-36(41(53)51-40)22-13-14-24-45;1-2(3)4/h4-9,11-12,16-21,28,30,36-38,40,47H,2-3,10,13-15,22-27,29,45H2,1H3,(H,46,56)(H,48,52)(H,49,55)(H,50,54)(H,51,53);1H3,(H,3,4)/t30-,36?,37+,38-,40+;/m1./s1

InChI Key

IJKZEUWXCAHBPS-CPDGCZNSSA-N

Isomeric SMILES

C[C@H]([C@H]1C(=O)NCCCCCCC(=O)N[C@H](C(=O)N[C@@H](C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)OCC5=CC=CC=C5.CC(=O)O

Canonical SMILES

CC(C1C(=O)NCCCCCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)OCC5=CC=CC=C5.CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.